molecular formula C15H8Cl2N2O3S2 B2569176 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922085-21-0

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2569176
CAS No.: 922085-21-0
M. Wt: 399.26
InChI Key: JLZLSLNNMWIHAD-UHFFFAOYSA-N
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Description

N-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule building block designed for advanced chemical and pharmacological research. This compound features a complex architecture incorporating a 1,3-benzodioxole ring, a central 2-aminothiazole scaffold, and a 2,5-dichlorothiophene moiety, making it a valuable intermediate in medicinal chemistry and drug discovery programs. Compounds containing the 1,3-benzodioxole and thiazole heterocycles have been investigated as potent inhibitors of enzymes like tyrosinase, which is a key target in dermatological research and the development of skin-whitening agents . The structural elements present in this molecule suggest potential for use in high-throughput screening assays to identify novel bioactive compounds. It is supplied for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling and storage guidelines prior to use.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3S2/c16-12-4-8(13(17)24-12)9-5-23-15(18-9)19-14(20)7-1-2-10-11(3-7)22-6-21-10/h1-5H,6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZLSLNNMWIHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of 2,5-dichlorothiophene with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with benzo[d][1,3]dioxole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiazole ring can interact with biological macromolecules, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[d][1,3]dioxole Carboxamide Derivatives

  • HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) : Structure: Methoxyphenyl substituent at the carboxamide position. Properties: Synthesized via column chromatography (75% yield, m.p. 175–177°C). Characterized by NMR, IR, and HRMS. No reported biological activity. Comparison: The target compound replaces the methoxyphenyl group with a dichlorothiophenyl-thiazole moiety, likely increasing steric bulk and lipophilicity.
  • HSD-4 (N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) : Structure: 3,5-Dimethoxyphenyl substituent. Properties: Similar synthesis to HSD-2 (77% yield, m.p. 150.5–152°C).

Thiazole-Based Anticancer Agents

  • Compound 7b (from 4-methyl-2-phenylthiazole-5-carbohydrazide derivatives) : Structure: Thiazole core with a phenyl group and hydrazide substituents. Activity: IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells.
  • Compound 11 (thiadiazole derivative) :

    • Activity : IC50 = 1.98 ± 1.22 μg/mL against HepG-2 cells.
    • Comparison : Thiadiazoles differ in ring structure but highlight the importance of heterocyclic systems in bioactivity.

Key Structural and Functional Differences

Feature Target Compound HSD-2/HSD-4 Compound 7b/11
Core Structure Benzodioxole carboxamide + thiazole Benzodioxole carboxamide Thiazole or thiadiazole
Substituents 2,5-Dichlorothiophenyl-thiazole Methoxyphenyl Phenyl/hydrazide derivatives
Lipophilicity (Predicted) High (Cl substituents) Moderate (methoxy groups) Variable
Biological Activity Not reported Not reported IC50 ~1.6–2.0 μg/mL (HepG-2)

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes several functional groups contributing to its biological activity. Below is a summary of its chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C15H10Cl2N2O3S
Molecular Weight 385.22 g/mol
Purity Typically ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed based on recent studies:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX), particularly COX-2, which is implicated in pain and inflammation pathways.
  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways related to cancer proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting critical metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that it effectively inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study : In vitro testing on human breast cancer cells showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity compared to standard chemotherapeutics.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through selective inhibition of COX-2:

  • In Vitro Studies : Compounds similar to this one demonstrated stronger binding affinities to COX-2 than traditional anti-inflammatory drugs.
  • Animal Models : In murine models, administration resulted in significant reductions in inflammatory markers and symptoms associated with conditions like arthritis.

Antimicrobial Activity

Studies have indicated that the compound possesses antimicrobial properties against various pathogens:

  • Bacterial Inhibition : The compound was effective against Gram-positive bacteria such as Staphylococcus aureus.
  • Mechanism : It likely disrupts bacterial cell wall synthesis or function, leading to cell lysis.

Toxicological Profile

While the biological activity is promising, understanding the toxicological effects is crucial for therapeutic applications:

  • Toxicity Assessments : Studies have reported alterations in hematological parameters in rodent models at high doses, indicating potential toxicity.
  • Safety Margin : Further research is needed to establish a clear therapeutic index and safety profile for clinical use.

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